
Butanedioic acid, ((((diethoxyphosphinyl)thio)methyl)thio)-, dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanedioic acid, ((((diethoxyphosphinyl)thio)methyl)thio)-, dimethyl ester is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a butanedioic acid backbone with diethoxyphosphinyl and thio-methyl groups. Its molecular formula is C10H19O7PS2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, ((((diethoxyphosphinyl)thio)methyl)thio)-, dimethyl ester typically involves multi-step organic reactions One common method includes the reaction of butanedioic acid with diethoxyphosphinyl chloride in the presence of a base such as triethylamine
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated under specific conditions to ensure complete reaction. The process may involve purification steps such as distillation or crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid, ((((diethoxyphosphinyl)thio)methyl)thio)-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution where the thio-methyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or thiols.
Scientific Research Applications
Butanedioic acid, ((((diethoxyphosphinyl)thio)methyl)thio)-, dimethyl ester has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butanedioic acid, ((((diethoxyphosphinyl)thio)methyl)thio)-, dimethyl ester involves its interaction with specific molecular targets. The diethoxyphosphinyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The thio-methyl groups may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Butanedioic acid, dimethyl ester: A simpler ester of butanedioic acid without the diethoxyphosphinyl and thio-methyl groups.
Butanedioic acid, methyl-, dimethyl ester: Contains a methyl group in addition to the dimethyl ester functionality.
Butanedioic acid, methylene-, dimethyl ester: Features a methylene group, altering its chemical properties.
Uniqueness
Butanedioic acid, ((((diethoxyphosphinyl)thio)methyl)thio)-, dimethyl ester is unique due to its combination of diethoxyphosphinyl and thio-methyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
63234-03-7 |
|---|---|
Molecular Formula |
C11H21O7PS2 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
dimethyl 2-(diethoxyphosphorylsulfanylmethylsulfanyl)butanedioate |
InChI |
InChI=1S/C11H21O7PS2/c1-5-17-19(14,18-6-2)21-8-20-9(11(13)16-4)7-10(12)15-3/h9H,5-8H2,1-4H3 |
InChI Key |
CKMNJEDYSCLLFE-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)SCSC(CC(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Pentachlorophenyl)dithio]ethanol](/img/structure/B12667297.png)
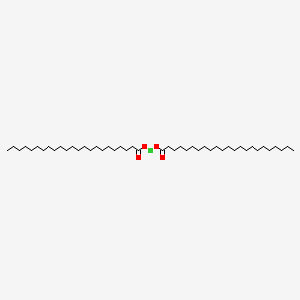
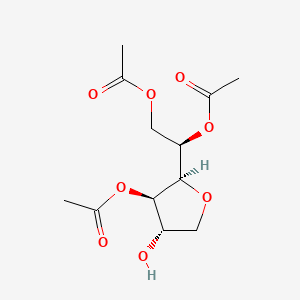
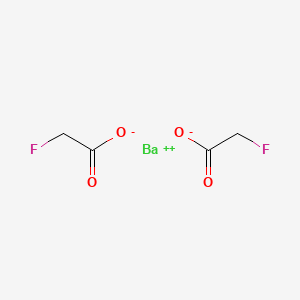
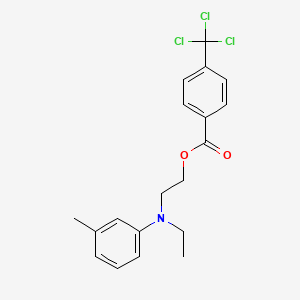

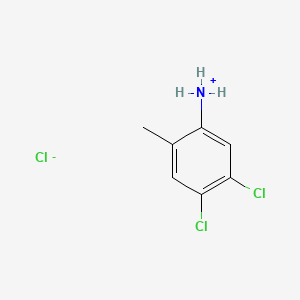

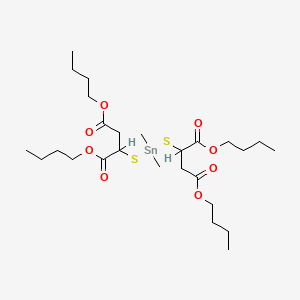
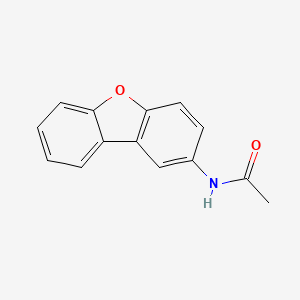
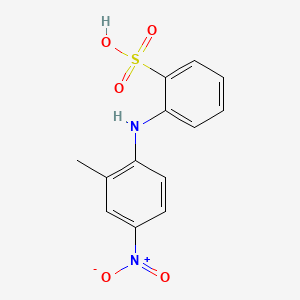
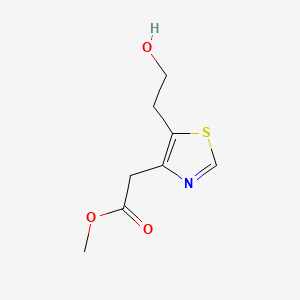
![2-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-EN-2-YL)pyridine](/img/structure/B12667381.png)
